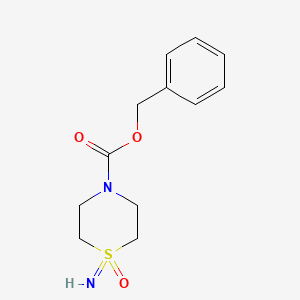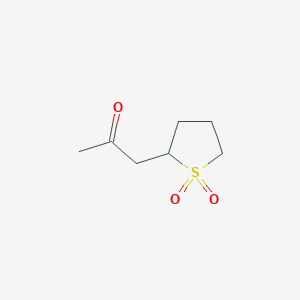
1-(1,1-Dioxothiolan-2-yl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
The chemical reactions involving 1-(1,1-Dioxothiolan-2-yl)propan-2-one are not well-documented in the literature. More research is needed to understand its reactivity and the types of reactions it can undergo .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, density, boiling point, and flash point. For this compound, the molecular weight is 130.14200, the density is 1.066g/cm3, the boiling point is 192.2ºC at 760 mmHg, and the flash point is 60.1ºC .Applications De Recherche Scientifique
Photoremovable Protecting Groups
1-Oxoindan-2-yl and 1,3-dioxoindan-2-yl carboxylic acid esters, related to 1-(1,1-Dioxothiolan-2-yl)propan-2-one, can act as photoremovable protecting groups. These compounds release corresponding acids upon reaction with hydrogen or electron donors, and are useful in applications requiring high concentrations of these donors (Literák, Hroudná, & Klán, 2008).
Condensation Reactions
3-{[(Propan-2-yl)sulfanyl)]methyl}but-3-en-2-one and 4-[(propan-2-yl)sulfanyl]-3-{[(propan-2-yl)sulfanyl]methyl}butan-2-one can be synthesized through the condensation of propan-2-one with formaldehyde and propane-2-thiol. The process is influenced by the amount of sodium hydroxide used (Baeva, Nugumanov, Biktasheva, & Safiullin, 2020).
Catalytic Reactions
Gold(I) complexes can catalyze the intermolecular hydroamination of 1-alkenes and ethylene with cyclic ureas, leading to high yields and regioselectivity. This process is significant in the production of various organic compounds (Zhang, Lee, & Widenhoefer, 2009).
Synthesis of Modified Carbohydrates
Propane-1,3-dithiol reacts with certain ketones to yield compounds that resemble modified carbohydrates. These reactions demonstrate the potential for creating new carbohydrate analogues (Valdersnes, Apeland, Flemmen, & Sydnes, 2012).
Room-Temperature Metallation
2-Substituted 1,3-dithiane derivatives can undergo room-temperature metallation and subsequent coupling with disubstituted oxiranes. This process is useful in organic synthesis and the production of various chemicals (Ide & Nakata, 1999).
Thioacetalization Reactions
1-(1,3-Dithian-2-ylidene)propan-2-one can be used effectively in thioacetalization reactions with aldehydes and ketones, providing an efficient method for synthesizing 1,3-dithiane derivatives (Hui, 2009).
Mécanisme D'action
Target of Action
It’s known that this compound is involved in the formation of poly(dithioacetal)s . These polymers have potential applications in various fields, including materials science and biochemistry .
Mode of Action
The compound 1-(1,1-Dioxothiolan-2-yl)propan-2-one is involved in a dynamic polymerization system based on the reversible nucleophilic Michael polyaddition of activated alkynes and dithiols . This process is highly concentration-dependent . At high concentrations, polymers are formed, while at low concentrations, seven-membered dithioacetal is obtained .
Biochemical Pathways
It’s known that the compound participates in the formation of poly(dithioacetal)s through a dynamic polymerization system . This suggests that it may influence pathways related to polymer synthesis and degradation.
Result of Action
The primary result of the action of this compound is the formation of poly(dithioacetal)s . These polymers can be depolymerized into their monomeric units, indicating a potential for recyclability
Action Environment
The action of this compound is highly dependent on the concentration of the reactants . At high concentrations, it contributes to the formation of polymers, while at low concentrations, it leads to the formation of seven-membered dithioacetal . This suggests that the compound’s action, efficacy, and stability can be influenced by environmental factors such as reactant concentration.
Propriétés
IUPAC Name |
1-(1,1-dioxothiolan-2-yl)propan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3S/c1-6(8)5-7-3-2-4-11(7,9)10/h7H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZLTKNAKAIBKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1CCCS1(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
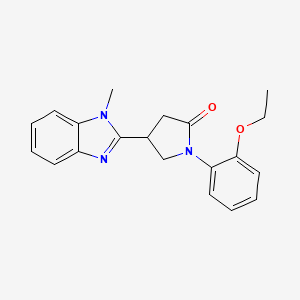
![Ethyl 2-[[4-(3-chlorophenyl)-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2366412.png)
![10,11-Dihydrodibenzo[b,f]oxepine-10-carboxylic acid](/img/structure/B2366415.png)
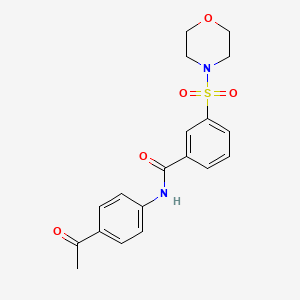
![1-(3-Chlorophenyl)-3-[(1,2-dimethylindol-5-yl)methyl]urea](/img/structure/B2366418.png)
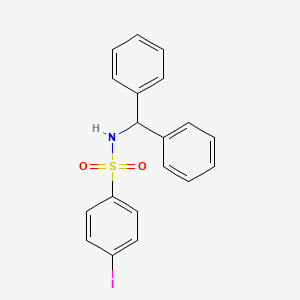
![2,2,9b-trimethyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoindol-5(9bH)-one](/img/structure/B2366421.png)
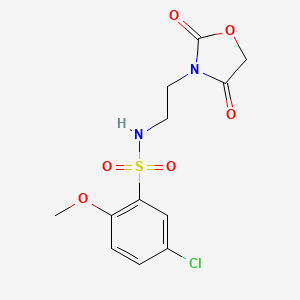
![N-[2-[3-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2366426.png)
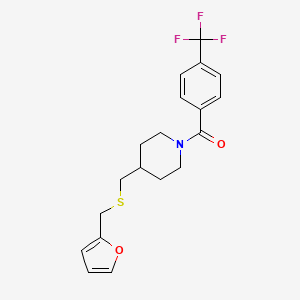
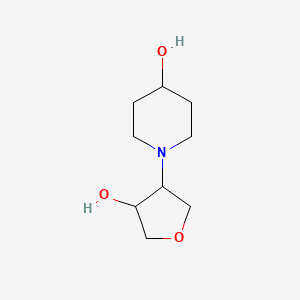
![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2366429.png)
![N-(1-Cyanocyclopropyl)-2-[[4-(trifluoromethyl)phenyl]methyl]butanamide](/img/structure/B2366431.png)
